Zorifertinib

Content Navigation

CAS Number

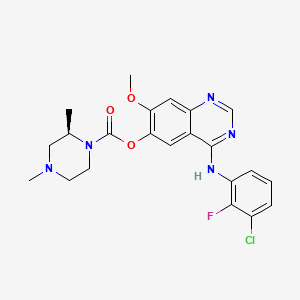

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Zorifertinib (CAS: 1626387-80-1), also known as AZD3759, is an orally bioavailable Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically engineered for complete blood-brain barrier (BBB) penetrance. Unlike conventional EGFR inhibitors, Zorifertinib was rationally designed to evade efflux transporters while maintaining sub-nanomolar potency against both wild-type and mutant EGFR (IC50 ~0.2–0.3 nM) [1]. For procurement professionals and research scientists, Zorifertinib represents a critical tool compound for in vivo modeling of central nervous system (CNS) metastases and pharmacokinetic benchmarking. It offers a structurally rigidified scaffold that achieves near 1:1 unbound brain-to-plasma exposure without the confounding variable of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) mediated efflux [1].

Substituting Zorifertinib with earlier-generation EGFR TKIs like Gefitinib or Erlotinib, or third-generation agents like Osimertinib, introduces severe experimental artifacts in CNS-focused research [1]. These standard comparators are active substrates for BBB efflux transporters (P-gp and BCRP), which actively pump the drug out of the brain parenchyma, resulting in unbound brain-to-plasma ratios (K_puu,brain) well below 0.4[2]. Consequently, using generic substitutes in orthotopic brain tumor models or neurological pharmacokinetic assays leads to sub-therapeutic target engagement in the CNS, forcing researchers to use artificially inflated systemic doses that cause off-target toxicity and compromise the reproducibility of in vivo data [1].

References

- [1] Zeng et al. 'Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor.' Journal of Medicinal Chemistry, 2015.

- [2] Ballard et al. 'Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity.' Clinical Cancer Research, 2016.

Quantified Blood-Brain Barrier Penetrance (K_puu,brain)

In preclinical pharmacokinetic assessments, Zorifertinib achieves a median unbound brain-to-plasma partition coefficient (K_puu,brain) of 0.65, indicating near-equilibrium between systemic and CNS compartments[1]. In direct contrast, standard EGFR TKIs demonstrate severely restricted brain penetration, with Erlotinib achieving a K_puu,brain of only 0.13 and Gefitinib showing negligible penetration at <0.05 [1]. Osimertinib, a third-generation TKI, achieves a K_puu,brain of 0.39 [2].

| Evidence Dimension | Unbound brain-to-plasma partition coefficient (K_puu,brain) |

| Target Compound Data | Zorifertinib: 0.65 |

| Comparator Or Baseline | Erlotinib: 0.13; Gefitinib: <0.05; Osimertinib: 0.39 |

| Quantified Difference | 5-fold higher CNS exposure than Erlotinib; >13-fold higher than Gefitinib. |

| Conditions | In vivo rodent pharmacokinetic models following oral administration. |

Guarantees sufficient target engagement in the brain without requiring toxic systemic over-dosing, making it the definitive choice for orthotopic CNS tumor models.

Evasion of P-glycoprotein (P-gp) Mediated Efflux

Zorifertinib was specifically optimized to avoid recognition by efflux pumps, demonstrating an efflux ratio of 0.33 in MDR1-transfected MDCKII cells [1]. An efflux ratio <2.0 indicates the compound is not a substrate for active transport. Conversely, Erlotinib exhibits an efflux ratio of 4.63, and Osimertinib shows a highly active efflux ratio of 13.4 in the same MDR1 models[2].

| Evidence Dimension | MDR1 (P-gp) in vitro efflux ratio (Papp,BtoA / Papp,AtoB) |

| Target Compound Data | Zorifertinib: 0.33 (Non-substrate) |

| Comparator Or Baseline | Erlotinib: 4.63; Osimertinib: 13.4 (Active substrates) |

| Quantified Difference | 14-fold lower efflux liability compared to Erlotinib; 40-fold lower than Osimertinib. |

| Conditions | MDR1-transfected MDCKII cell permeability assay at 1 μM. |

Essential for researchers needing a compound that maintains stable intracellular concentrations in models expressing high levels of P-gp or BCRP resistance proteins.

Structural Rigidification for Enhanced Passive Permeability

The high permeability of Zorifertinib (Papp,AtoB = 32 × 10^-6 cm/s) was achieved through deliberate structural rigidification of the quinazoline core [1]. Zorifertinib contains only 7 rotatable bonds, compared to the 10 rotatable bonds found in Gefitinib [1]. This reduction in molecular flexibility, combined with a minimized polar surface area, directly correlates with its ability to cross the BBB via passive diffusion.

| Evidence Dimension | Molecular flexibility (Rotatable bonds) and Permeability |

| Target Compound Data | Zorifertinib: 7 rotatable bonds (Papp = 32 × 10^-6 cm/s) |

| Comparator Or Baseline | Gefitinib: 10 rotatable bonds |

| Quantified Difference | 30% reduction in rotatable bonds leading to optimized CNS drug-like properties. |

| Conditions | In silico structural analysis and in vitro Caco-2/MDCK permeability assays. |

Provides a validated structural benchmark for medicinal chemists and formulation scientists designing next-generation CNS-penetrant small molecules.

Sub-nanomolar Potency Against EGFR Mutants

Despite the structural modifications required for BBB penetrance, Zorifertinib retains sub-nanomolar potency against clinically relevant EGFR mutations. In biochemical assays at Km ATP concentrations, Zorifertinib exhibits an IC50 of 0.2 nM against both the L858R mutant and Exon 19Del enzymes[1]. Furthermore, in cellular phosphorylation studies, it demonstrates a 9-fold inhibition selectivity for EGFR-activating mutant cell lines (e.g., PC-9, H3255) over wild-type EGFR cell lines (H838) [1].

| Evidence Dimension | Biochemical IC50 and cellular selectivity |

| Target Compound Data | Zorifertinib: 0.2 nM (Mutants); 9-fold cellular selectivity over WT. |

| Comparator Or Baseline | Baseline (EGFR WT): 0.3 nM biochemical IC50; lower cellular selectivity. |

| Quantified Difference | 9-fold greater suppression of mutant EGFR phosphorylation relative to wild-type in cellular models. |

| Conditions | Homogeneous time-resolved fluorescence (HTRF) kinase assay and cellular phosphorylation assays. |

Ensures that the compound can effectively model targeted mutant EGFR inhibition without inducing confounding wild-type EGFR toxicity in preclinical studies.

Orthotopic CNS Tumor Xenograft Modeling

Due to its K_puu,brain of 0.65 and evasion of P-gp/BCRP efflux transporters, Zorifertinib is a highly reliable TKI for treating orthotopic brain metastasis and leptomeningeal metastasis models in rodents. It ensures that the drug concentration reaching the intracranial tumor accurately reflects systemic dosing, unlike Gefitinib or Erlotinib [1].

Transporter-Mediated Drug Resistance Assays

Because Zorifertinib has an efflux ratio of 0.33 (non-substrate), it serves as a critical baseline control or primary test agent in assays evaluating multi-drug resistance (MDR) driven by P-glycoprotein or BCRP overexpression in cancer cell lines, contrasting with heavily effluxed TKIs like Osimertinib [2].

Medicinal Chemistry Benchmarking for BBB Penetrance

The structural profile of Zorifertinib—specifically its rigidified scaffold with only 7 rotatable bonds—makes it an ideal positive control in permeability assays (e.g., MDCKII or Caco-2) for medicinal chemists optimizing the passive diffusion and CNS drug-like properties of novel small molecules[1].

References

- [1] Zeng et al. 'Discovery and Evaluation of Clinical Candidate AZD3759, a Potent, Oral Active, Central Nervous System-Penetrant, Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor.' Journal of Medicinal Chemistry, 2015.

- [2] Ballard et al. 'Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity.' Clinical Cancer Research, 2016.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zeng Q, Wang J, Cheng Z, Chen K, Johnström P, Varnäs K, Li DY, Yang ZF, Zhang

(Last updated: 4/20/2016).

Explore Compound Types